

5-Nitro-2-furonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Nitro-2-furonitrile

Cat. No.: B1294822

[Get Quote](#)

In-depth Technical Guide: 5-Nitro-2-furonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological activity of **5-Nitro-2-furonitrile**, a heterocyclic organic compound of interest in medicinal chemistry.

Core Molecular Data

5-Nitro-2-furonitrile is a derivative of furan, characterized by the presence of a nitro group at the 5-position and a nitrile group at the 2-position of the furan ring. These functional groups are key to its chemical reactivity and biological activity.

Identifier	Value
Molecular Formula	C ₅ H ₂ N ₂ O ₃
Molecular Weight	138.08 g/mol
IUPAC Name	5-nitrofuran-2-carbonitrile
CAS Number	59-82-5

Synthesis and Experimental Protocols

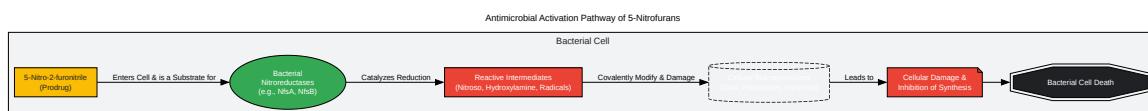
While detailed, step-by-step experimental protocols for the synthesis of **5-Nitro-2-furonitrile** are not extensively published in publicly accessible literature, the general synthetic pathway originates from 5-nitrofurfural. A common method involves the conversion of the aldehyde group of 5-nitrofurfural into a nitrile. One possible route is through the formation of an oxime from 5-nitrofurfural, followed by dehydration to yield the nitrile.

Another described method for the preparation of 2-cyano-5-nitrofuran is from 5-nitrofurfural diacetate utilizing the Schmidt reaction.^[1] The synthesis of the precursor, 5-nitrofurfural, is itself a multi-step process that begins with the nitration of furfural, which requires protection of the aldehyde group, typically as a diacetate, prior to nitration.^[1]

Analytical Methodologies

Standard analytical techniques can be employed for the characterization and quantification of **5-Nitro-2-furonitrile**.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a suitable method for the analysis of nitrofuran derivatives. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water, often with an acid modifier like formic or phosphoric acid, can be used for separation.
- Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or after appropriate derivatization, GC-MS provides high separation efficiency and definitive identification based on the mass spectrum. The electron ionization (EI) mass spectrum of **5-Nitro-2-furonitrile** would be expected to show a molecular ion peak and characteristic fragmentation patterns.


Mechanism of Antimicrobial Action

The biological activity of **5-Nitro-2-furonitrile**, like other nitrofurans, is attributed to the reductive activation of its nitro group. This process is crucial for its antimicrobial effects.

Nitrofurans are prodrugs that are activated within microbial cells by nitroreductase enzymes.^[2] These enzymes, which are flavoproteins, catalyze the reduction of the nitro group in a multi-step process. This reduction generates highly reactive electrophilic intermediates, including nitroso and hydroxylamine derivatives, as well as nitro anion radicals.^[2]

These reactive species are non-specific in their action and can cause widespread cellular damage by reacting with various macromolecules. Their targets include ribosomal proteins, leading to the inhibition of protein synthesis, and bacterial DNA, causing strand breakage and other lesions.[2] This multi-targeted mechanism of action is believed to contribute to the low incidence of acquired bacterial resistance to nitrofurans.

Below is a diagram illustrating the general activation pathway of 5-nitrofuran compounds.

[Click to download full resolution via product page](#)

Caption: General workflow for the antimicrobial activation of 5-nitrofurans.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [5-Nitro-2-furonitrile molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294822#5-nitro-2-furonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com